molecular formula C18H20O5 B2593337 ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate CAS No. 307550-46-5

ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate

Cat. No.: B2593337
CAS No.: 307550-46-5
M. Wt: 316.353
InChI Key: CIHOEPYQQOYCAK-UHFFFAOYSA-N
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Description

Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate is a complex organic compound with a molecular weight of 288.3 g/mol It is characterized by its unique structure, which includes a chromen ring fused with a cyclohexane ring, and an ethyl acetate group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate typically involves the following steps :

    Formation of the Chromen Ring: The chromen ring is synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Cyclohexane Ring: The cyclohexane ring is introduced via a Diels-Alder reaction, where a diene and a dienophile react to form the six-membered ring.

    Attachment of the Ethyl Acetate Group: The final step involves the esterification of the chromen-cyclohexane intermediate with ethyl acetate in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Scientific Research Applications

Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetate can be compared with similar compounds, such as :

    Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxymethyl]benzoate}: This compound has a similar chromen-cyclohexane structure but differs in the ester group attached.

    2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)butanoic acid: This compound also features a chromen-cyclohexane core but has a butanoic acid group instead of an ethyl acetate group.

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-21-16(19)10-22-14-8-11(2)9-15-17(14)12-6-4-5-7-13(12)18(20)23-15/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHOEPYQQOYCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC2=C1C3=C(CCCC3)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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